

Alagebrium (ALT-711): A Comprehensive Technical Review

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Compound of Interest		
Compound Name:	CT-711	
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Abstract

Alagebrium (ALT-711), chemically known as 4,5-dimethyl-3-(2-oxo-2-phenylethyl)-thiazolium chloride, is a pioneering therapeutic agent designed to counteract the detrimental effects of Advanced Glycation End-products (AGEs). AGEs are complex molecules formed through the non-enzymatic reaction of sugars with proteins and lipids, contributing to the pathophysiology of aging and diabetic complications by cross-linking long-lived proteins. This cross-linking leads to increased tissue stiffness and dysfunction. Alagebrium functions as an AGE cross-link breaker, specifically targeting and cleaving α-diketone structures, thereby restoring the structural and functional integrity of tissues. This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and key experimental findings related to Alagebrium. It includes detailed experimental protocols, tabulated quantitative data from preclinical and clinical studies, and visualizations of relevant signaling pathways and experimental workflows to support further research and drug development efforts in the field of AGE-related diseases.

Chemical Structure and Properties

Alagebrium is a thiazolium salt that was the first compound clinically tested for its ability to break AGE cross-links.[1] Its chemical and physical properties are summarized in the table below.



Property	Value	Citation(s)
IUPAC Name	4,5-dimethyl-3-(2-oxo-2- phenylethyl)-thiazolium chloride	[2]
Synonyms	ALT-711, Alagebrium Chloride	[1][2]
CAS Number	341028-37-3 (Chloride salt)	[2]
Molecular Formula	C13H14CINOS	[2]
Molecular Weight	267.77 g/mol	[2]
Appearance	White to off-white solid	[2]
Solubility	Soluble in water and DMSO	[3]
SMILES	O=C(C1=CC=CC=C1)C[N+]2= CSC(C)=C2C.[CI-]	[2]
InChI Key	MKOMESMZHZNBIZ- UHFFFAOYSA-M	[2]

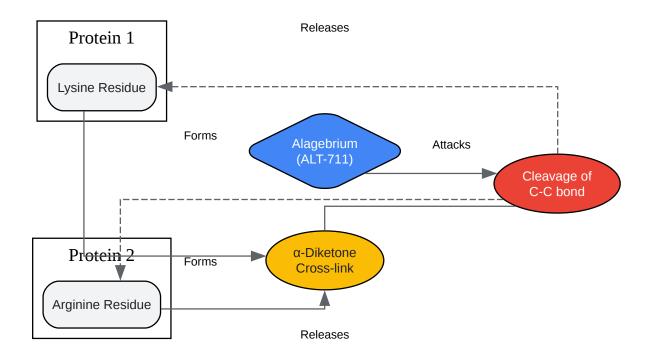
Mechanism of Action

Alagebrium's therapeutic effects are primarily attributed to its ability to break pre-formed AGE cross-links, with a secondary mechanism involving the scavenging of AGE precursors.

Primary Mechanism: AGE Cross-link Breaking

The core mechanism of Alagebrium is the chemical cleavage of α -diketone-based covalent cross-links between proteins.[4] These cross-links contribute significantly to the loss of tissue elasticity and function. The positively charged thiazolium ring of Alagebrium is the reactive center responsible for this activity. It specifically targets the carbon-carbon bond of the α -dicarbonyl structure within the AGE cross-link.[4] It is important to note that while effective against this type of cross-link, there is no evidence to suggest its efficacy against other prevalent AGE cross-links, such as glucosepane.[1]





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Proposed mechanism of Alagebrium-mediated AGE cross-link cleavage.

Secondary Mechanism: Dicarbonyl Scavenging

In addition to its cross-link breaking activity, Alagebrium has been shown to be an effective scavenger of reactive dicarbonyl species, such as methylglyoxal (MG).[5] By trapping these potent AGE precursors, Alagebrium can also inhibit the formation of new AGEs.[4]

Signaling Pathways Modulated by Alagebrium

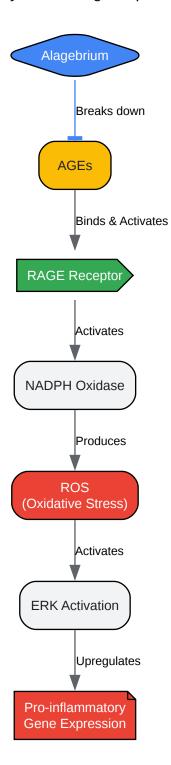
By reducing the overall AGE burden, Alagebrium indirectly modulates intracellular signaling pathways that are aberrantly activated by AGEs.

The AGE-RAGE-ERK Signaling Pathway

The interaction of AGEs with the Receptor for Advanced Glycation End-products (RAGE) triggers a signaling cascade that leads to increased oxidative stress and a pro-inflammatory state.[5] This involves the activation of NADPH oxidase, subsequent production of Reactive Oxygen Species (ROS), and the activation of downstream signaling molecules like Extracellular



signal-Regulated Kinase (ERK).[6] Alagebrium, by breaking down AGEs, reduces the ligand available for RAGE activation, thereby attenuating this pro-inflammatory signaling cascade.[6]



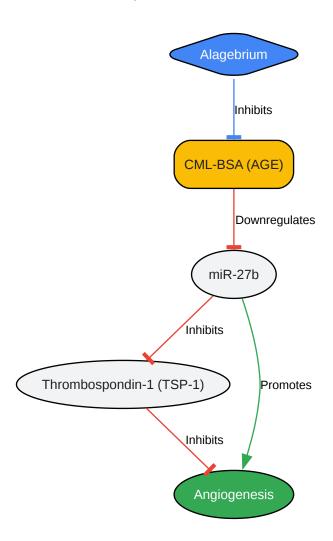
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Alagebrium's modulation of the AGE-RAGE signaling pathway.



The miR-27b/TSP-1 Signaling Pathway

Nε-carboxymethyl-lysine (CML), a major form of AGEs, can impair angiogenesis.[7] The microRNA miR-27b is known to promote angiogenesis by down-regulating the anti-angiogenic protein thrombospondin-1 (TSP-1).[7] Studies have shown that Alagebrium can rescue CML-induced endothelial dysfunction by modulating the miR-27b/TSP-1 signaling pathway, suggesting a novel mechanism for its therapeutic effects in diabetic vascular complications.[7]



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Modulation of the miR-27b/TSP-1 pathway by Alagebrium.

Experimental Protocols and Workflows

This section details key experimental methodologies for the synthesis of Alagebrium and the assessment of its biological activity.

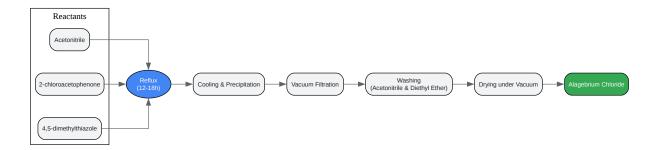


Chemical Synthesis of Alagebrium

The synthesis of Alagebrium is achieved through a direct N-alkylation of 4,5-dimethylthiazole with 2-chloroacetophenone.[2]

Protocol:

- Dissolve 4,5-dimethylthiazole (1.0 eq) in anhydrous acetonitrile.[2]
- Add 2-chloroacetophenone (1.05 eq) to the solution.
- Reflux the mixture for 12-18 hours.[2]
- Cool the reaction mixture to room temperature, then in an ice bath to precipitate the product. [2]
- Collect the solid product by vacuum filtration.[2]
- Wash the precipitate with cold anhydrous acetonitrile, followed by anhydrous diethyl ether.
- Dry the product under vacuum.[2]



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Workflow for the chemical synthesis of Alagebrium (ALT-711).

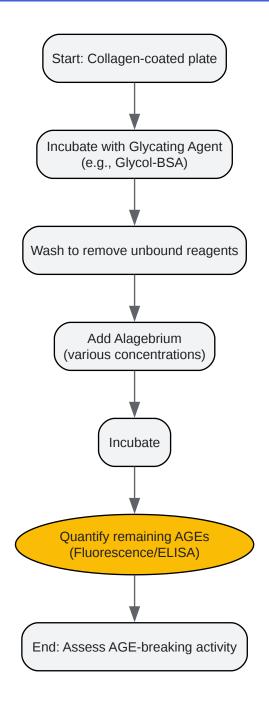
In Vitro AGE Cross-link Breaking Assay

This assay assesses the ability of Alagebrium to break pre-formed AGE cross-links in a collagen matrix.[8]

Protocol:

- Coat microtiter plates with rat tail tendon collagen.[8]
- Induce AGE cross-linking by incubating the collagen with a glycating agent (e.g., glycolaldehyde) to form glycated bovine serum albumin (Glycol-BSA).[8]
- Wash the plates to remove unbound reagents.[8]
- Add Alagebrium at various concentrations to the wells and incubate.
- Quantify the remaining AGEs using a fluorescence-based assay or ELISA.





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Experimental workflow for in vitro AGE cross-link breaking assay.

In Vitro Methylglyoxal (MG) Scavenging Assay

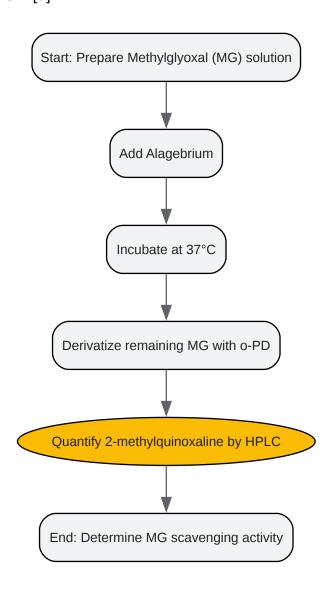
This assay determines the direct MG scavenging activity of Alagebrium.[8][9]

Protocol:

Prepare a solution of methylglyoxal (e.g., 10 μM) in a suitable buffer.[8]



- Add Alagebrium to the MG solution (e.g., 100 μM).[8][9]
- Incubate the mixture at 37°C for various time points.[8]
- At each time point, stop the reaction and derivatize the remaining MG with ophenylenediamine (o-PD) to form 2-methylquinoxaline.[8]
- Quantify the 2-methylquinoxaline adduct using HPLC to determine the amount of MG scavenged by Alagebrium.[9]



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Experimental workflow for in vitro methylglyoxal scavenging assay.



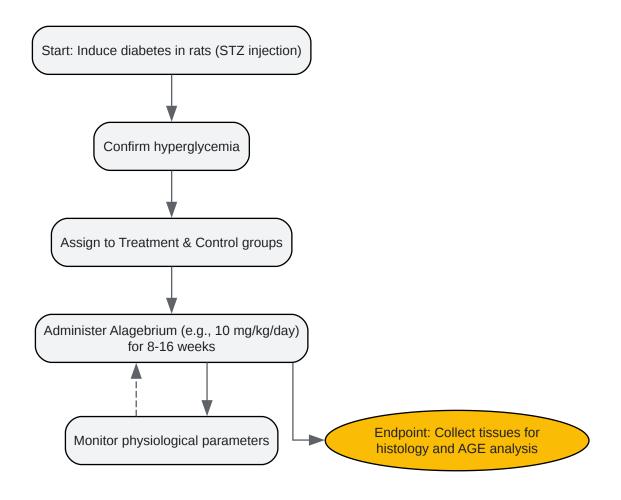
In Vivo Diabetic Animal Model Study

This protocol outlines a general procedure to evaluate the therapeutic effects of Alagebrium in a diabetic animal model.[6][8]

Protocol:

- Induce diabetes in male Sprague-Dawley rats via a single intraperitoneal injection of streptozotocin (STZ).[6][8]
- Confirm hyperglycemia by measuring blood glucose levels.[8]
- Divide diabetic animals into a treatment group and a control group.
- Administer Alagebrium to the treatment group (e.g., 10 mg/kg/day) for a specified duration (e.g., 8-16 weeks).[6][8]
- Throughout the study, monitor physiological parameters such as blood pressure, body weight, and blood glucose.[8]
- At the end of the study, collect tissues for histological analysis and measurement of AGE levels.[6]





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Experimental workflow for an in vivo diabetic animal model study.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on Alagebrium.

Table 1: In Vitro Efficacy of Alagebrium



Assay	Cell Type/Model	Alagebrium Concentration	Effect	Citation(s)
AGE-Induced Cell Proliferation	Rat Aortic Smooth Muscle Cells (RASMCs)	1-100 μΜ	Dose-dependent inhibition of AGE-stimulated proliferation.	[6]
AGE-Induced ROS Production	RASMCs	1-10 μΜ	Dose-dependent inhibition of AGE-mediated formation of Reactive Oxygen Species (ROS).	[6]
ERK Phosphorylation	RASMCs	1-10 μΜ	Significant inhibition of AGE-induced ERK phosphorylation.	[6]
Methylglyoxal Scavenging	In vitro assay	100 μΜ	Prevents methylglyoxal- induced glucose intolerance.	[9]
Collagen Stiffness	Glycated collagen hydrogels	Not specified	Significantly decreased matrix stiffness.	[10]

Table 2: In Vivo Efficacy of Alagebrium in Animal Models



Animal Model	Alagebrium Dosage	Duration of Treatment	Key Findings	Citation(s)
STZ-induced diabetic rats (carotid injury)	10 mg/kg/day	4 weeks	Significantly inhibited neointimal hyperplasia; reduced RAGE expression and oxidative stress.	[6]
db/db mice (diabetic nephropathy)	1 mg/kg/day (i.p.)	3 and 12 weeks	Decreased serum and tissue AGE (CML) levels; reduced urinary albumin/creatinin e ratio; improved renal morphology.	[11]
STZ-induced diabetic rats	Not specified	16-32 weeks	Improved vascular function; decreased collagen cross- linking.	[5]
Aged dogs	Oral administration	Not specified	Improved late diastolic and stroke volumetric index; decreased left ventricular stiffness.	[5]

Table 3: Human Clinical Trial Data for Alagebrium



Study/Phas e	Patient Population	Alagebrium Dosage	Duration of Treatment	Key Outcomes	Citation(s)
Phase 2a	Elderly with vascular stiffening	210 mg/day	2 months	Improved flexibility of arteries; reduced arterial pulse pressure.	[1]
Phase 2 (Systolic Hypertension)	Adults with isolated systolic hypertension	210 mg twice daily	8 weeks	Reduced carotid augmentation index and augmented pressure; increased flow- mediated dilation.	[12]
DIAMOND (Phase 2, Diastolic Heart Failure)	Elderly with diastolic heart failure	Not specified	Not specified	Reduced left ventricular mass and improved diastolic function.	[5]
BENEFICIAL (Phase 2, Chronic Heart Failure)	Patients with stable chronic heart failure (LVEF ≤ 45%)	200 mg twice daily	36 weeks	This was a proof-of-concept study to evaluate efficacy and safety; primary and secondary endpoints (aerobic capacity,	[13]







cardiac function) were unchanged.

Conclusion

Alagebrium (ALT-711) represents a significant advancement in the therapeutic strategy against AGE-mediated pathologies. Its well-characterized mechanism of action, involving the breaking of α-diketone cross-links and scavenging of dicarbonyl precursors, provides a strong rationale for its use in conditions associated with increased tissue stiffness, such as diabetic complications and cardiovascular diseases of aging. The extensive preclinical data demonstrates its efficacy in various animal models, and early-phase clinical trials have shown promising results in improving vascular and cardiac function. While further clinical investigation is warranted to fully establish its therapeutic potential and long-term safety, Alagebrium remains a cornerstone molecule for research into the reversal of AGE-related damage and the development of next-generation AGE-breakers. This technical guide provides a comprehensive resource for scientists and clinicians working to advance this important field of medicine.

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